Cas no 1805060-02-9 (2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine)

2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with a unique halogen-substituted structure, offering high reactivity and versatility in synthetic applications. Its multiple fluorine and chlorine substituents enhance electrophilic properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. The compound’s trifluoromethyl and difluoromethyl groups contribute to increased lipophilicity and metabolic stability, which are advantageous in designing bioactive molecules. Its precise substitution pattern allows for selective functionalization, enabling tailored modifications in heterocyclic chemistry. This compound is particularly useful in the development of advanced crop protection agents and specialty chemicals, where its structural features promote efficacy and selectivity.
2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine structure
1805060-02-9 structure
商品名:2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine
CAS番号:1805060-02-9
MF:C7H2ClF6N
メガワット:249.540901660919
CID:4866974

2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine
    • インチ: 1S/C7H2ClF6N/c8-5-4(7(12,13)14)2(6(10)11)1-3(9)15-5/h1,6H
    • InChIKey: MUSNFTGYGPTBGY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C(F)(F)F)=C(C=C(N=1)F)C(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 220
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 12.9

2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029053145-1g
2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine
1805060-02-9 97%
1g
$1,534.70 2022-04-01

2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine 関連文献

2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridineに関する追加情報

Introduction to 2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine (CAS No. 1805060-02-9)

2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 1805060-02-9, belongs to a class of heterocyclic compounds that are widely studied for their pharmacological significance. The presence of multiple fluorine atoms and chloro substituents in its molecular structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug discovery and development.

The compound's structure consists of a pyridine ring substituted with a chloro group at the 2-position, a difluoromethyl group at the 4-position, a fluoro atom at the 6-position, and a trifluoromethyl group at the 3-position. This specific arrangement of substituents contributes to its reactivity and interaction with biological targets, which is a critical factor in determining its efficacy as a potential therapeutic agent. The fluorine atoms, in particular, play a crucial role in modulating the compound's metabolic stability, lipophilicity, and binding affinity to biological receptors.

In recent years, there has been growing interest in fluorinated pyridines due to their ability to enhance drug properties such as bioavailability, metabolic stability, and target specificity. 2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine is no exception and has been explored in various preclinical studies for its potential applications in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The compound's ability to inhibit specific enzymatic pathways or interact with cellular receptors makes it an attractive candidate for further investigation.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical molecules. The pyridine core is a common motif in many drugs currently on the market, and modifications at specific positions on this ring can lead to novel compounds with improved pharmacological profiles. Researchers have leveraged the structural flexibility of 2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine to develop derivatives that exhibit enhanced binding affinity or altered pharmacokinetic properties.

The synthesis of 2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms, especially in the form of difluoromethyl and trifluoromethyl groups, poses challenges due to their reactivity and the need for specialized synthetic methodologies. However, advancements in synthetic chemistry have made it possible to access such fluorinated compounds with increasing efficiency.

Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. For instance, researchers have demonstrated that the presence of fluoro substituents can significantly improve the binding affinity of small molecule inhibitors to target proteins. In one notable study, a derivative of 2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine was found to exhibit potent inhibitory activity against an enzyme involved in cancer cell proliferation. This finding underscores the potential of this class of compounds as lead candidates for drug development.

The pharmacokinetic properties of 2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine are also subjects of intense investigation. Fluorine atoms can influence drug metabolism by affecting electron density and steric hindrance around reactive sites in enzymes such as cytochrome P450 (CYP). Understanding these interactions is crucial for optimizing drug candidates for clinical use. Preclinical data suggest that this compound may exhibit favorable pharmacokinetic profiles, including good oral bioavailability and moderate metabolic clearance rates.

In addition to its pharmaceutical applications, 2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine has shown promise in agrochemical research. Fluorinated pyridines are known for their ability to enhance the efficacy and stability of pesticides and herbicides. The unique structural features of this compound make it a potential candidate for developing novel agrochemicals that are more effective against resistant pests while maintaining environmental safety.

The future direction of research on 2-Chloro-4-(difluoromethyl)-6-fluoro-3-(trifluoromethyl)pyridine is likely to focus on expanding its applications into new therapeutic areas and optimizing its synthetic pathways for industrial-scale production. As our understanding of fluorinated compounds grows, so does the potential for discovering new drugs with improved therapeutic profiles. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into tangible benefits for patients worldwide.

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